molecular formula C13H17O2P B13336509 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one CAS No. 61124-02-5

2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one

Cat. No.: B13336509
CAS No.: 61124-02-5
M. Wt: 236.25 g/mol
InChI Key: QEYLIZRHTPFMRZ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one (CAS 54877-13-3) is an organophosphorus compound with the molecular formula C13H17O2P and a molecular weight of 236.247 g/mol . This phosphine oxide derivative features a six-membered phosphinane ring core, which serves as a valuable scaffold in chemical synthesis and materials science research. Phosphine oxides, as a class of compounds, are of significant interest in medicinal chemistry due to the strong hydrogen-bond acceptor properties of the P=O group, which can enhance the solubility and metabolic stability of target molecules . While specific biological data for this compound is not widely published, structurally related phosphine oxide compounds are actively investigated for their potential as therapeutic agents. For instance, some phosphine oxide derivatives have demonstrated activity as topoisomerase I (TOP1) inhibitors and have shown selective antiproliferative effects against various cancer cell lines in vitro, without exhibiting cytotoxicity against non-cancerous cells . Other research explores phosphine oxides for applications such as immunomodulation . Researchers value this compound for developing new synthetic methodologies and for exploring structure-activity relationships in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

61124-02-5

Molecular Formula

C13H17O2P

Molecular Weight

236.25 g/mol

IUPAC Name

2,5-dimethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-one

InChI

InChI=1S/C13H17O2P/c1-10-9-16(15,11(2)8-13(10)14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3

InChI Key

QEYLIZRHTPFMRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(CP1(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylphosphine with an oxidizing agent to introduce the oxygen atom at the phosphorus center. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods

Industrial production of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen atoms, potentially forming phosphine oxides or phosphonates.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Phenylsilane, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield phosphine oxides, while reduction with phenylsilane can regenerate the phosphine .

Scientific Research Applications

2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, potentially affecting biological pathways and chemical reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Differences

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Notable Features
2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one Phosphorus heterocycle Oxo, Phenyl, Methyl ~220 (estimated) Phosphorus atom enhances Lewis acidity; methyl groups increase steric hindrance
4-Hydroxy-4-(1-oxo-1-phenylpropan-2-yl)cyclohexa-2,5-dien-1-one (CAS 111865-60-2) Cyclohexadienone Oxo, Hydroxyl, Phenyl 242.27 Conjugated dienone system; hydroxyl group enhances solubility in polar solvents
2,2′-Oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol} Phenolic ether Hydroxyl, Amino, Ether N/A Branched structure with tertiary amine; potential pharmaceutical impurity

Key Observations:

Electronic Effects: The phosphorus atom in the target compound likely increases electron-withdrawing effects compared to oxygen-based heterocycles (e.g., cyclohexadienone in ), influencing reactivity in nucleophilic or electrophilic reactions.

Solubility: The absence of polar groups (e.g., hydroxyl or amino) in the phosphinanone may result in lower aqueous solubility compared to compounds like those in or .

Biological Activity

2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various studies and case analyses.

Synthesis

The synthesis of 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one typically involves multi-step organic reactions. While specific synthetic routes may vary, they generally include the formation of phosphine oxides followed by cyclization to form the phosphinanone structure. The compound's unique phosphine oxide framework contributes to its diverse biological applications.

Anticancer Activity

Recent studies have indicated that compounds structurally related to 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one exhibit significant anticancer properties. For instance, a study evaluating pyrazolone derivatives found that certain compounds demonstrated effective inhibition against breast cancer cell lines (MCF7) with IC50 values ranging from 30.68 to 60.72 µM, suggesting a potential therapeutic application for similar phosphinanone derivatives .

Anticonvulsant Properties

Further investigations into related compounds have shown promising anticonvulsant activity. A series of synthesized pyrrolidine derivatives were tested for their efficacy in various seizure models, with several exhibiting high activity levels in the 6-Hz psychomotor seizure test . This suggests that modifications to the phosphinanone structure could yield derivatives with similar or enhanced neuroprotective effects.

The biological activity of 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one can be attributed to its ability to interact with various biological targets:

1. Inhibition of Enzymatic Activity:

  • Compounds containing phosphine oxide moieties have been shown to inhibit enzymes involved in cancer progression and inflammation. This mechanism is crucial in developing anti-inflammatory agents that also target cancer pathways.

2. Induction of Apoptosis:

  • Similar compounds have been reported to induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Several studies highlight the diverse applications of compounds related to 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one:

StudyFindings
Evaluation of pyrazolone derivatives showed significant anti-inflammatory effects alongside anticancer properties.
Investigations into substituted phenylalanine derivatives indicated potential antiviral activity against hepatitis C virus (HCV), suggesting broader therapeutic applications for phosphinanones.
Recent research on monastrol derivatives demonstrated improved activity against glioma cell lines, indicating potential for central nervous system-related therapies.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one?

  • Methodology :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm hydrogen and carbon environments. Phosphorus-containing peaks (31P^{31}\text{P} NMR) are critical for verifying the phosphinanone moiety.
  • X-ray Diffraction (XRD) : For structural elucidation, employ single-crystal XRD. Refinement using SHELX software (e.g., SHELXL-2018) ensures high precision in bond-length and angle determination . Visualization tools like ORTEP-III aid in interpreting thermal ellipsoids and molecular geometry .
  • FTIR : Validate carbonyl (C=O) and phosphoryl (P=O) stretching frequencies (expected ranges: 1650–1750 cm1^{-1} and 1200–1300 cm1^{-1}, respectively).

Q. How can researchers ensure purity during synthesis?

  • Methodology :

  • HPLC Analysis : Use Chromolith or Purospher® STAR columns for high-resolution separation. A mobile phase of methanol and sodium acetate buffer (pH 4.6, adjusted with glacial acetic acid) optimizes retention times .
  • Recrystallization : Solvent selection (e.g., ethanol/water mixtures) should prioritize differential solubility of the target compound versus byproducts.
  • TLC Monitoring : Track reaction progress using silica plates and UV/iodine staining for phosphorus-containing intermediates.

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps to avoid inhalation .
  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid long-term storage due to degradation risks .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in approved containers labeled for halogenated organophosphorus compounds .

Advanced Research Questions

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

  • Methodology :

  • Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized molecular models (e.g., Gaussian 16). Discrepancies in P=O bond lengths may indicate crystal packing effects or solvent interactions.
  • Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature 31P^{31}\text{P} NMR) to identify dynamic processes not captured in static crystal structures .
  • Multiplicity in Mass Spectrometry : Use high-resolution LC-MS to distinguish between isotopic clusters and potential degradation products.

Q. What experimental designs are optimal for studying its reactivity in catalytic systems?

  • Methodology :

  • Kinetic Profiling : Conduct time-resolved 31P^{31}\text{P} NMR to monitor intermediates in reactions like phosphorylation or nucleophilic substitutions.
  • Solvent Screening : Test polar aprotic (e.g., DMF, DMSO) vs. nonpolar solvents to assess steric effects from the 2,5-dimethyl substituents.
  • Catalyst Optimization : Use iterative Design of Experiments (DoE) to vary transition-metal catalysts (e.g., Pd, Ru) and ligands, measuring turnover frequencies (TOF) via GC-MS .

Q. How can computational modeling predict its interactions in enzyme inhibition studies?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target enzymes (e.g., kinases). Focus on the phosphoryl oxygen’s role in hydrogen bonding.
  • MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and solvent accessibility of the phenyl ring .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from hydrophobic (methyl groups) vs. polar (P=O) moieties.

Data Analysis and Contradiction Management

Q. What statistical approaches address variability in biological assay results?

  • Methodology :

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. Replicate experiments (n ≥ 3) to assess inter-assay variability.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in enzyme inhibition studies.
  • Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific uptake or toxicity effects .

Q. How can crystallographic disorder in the phenyl ring be modeled?

  • Methodology :

  • SHELXL Refinement : Split the disordered component into partial occupancy sites. Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
  • Hirshfeld Atom Refinement (HAR) : For high-resolution data (>0.8 Å), refine hydrogen positions to resolve electron density ambiguities.
  • Validation Tools : Check Rfree_{\text{free}} and CCDC validation reports to ensure compliance with IUCr standards .

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